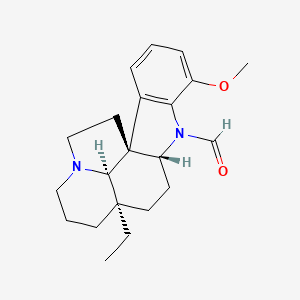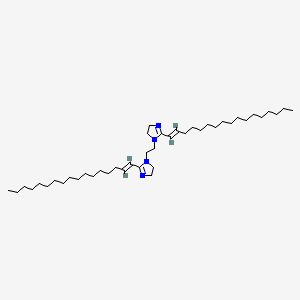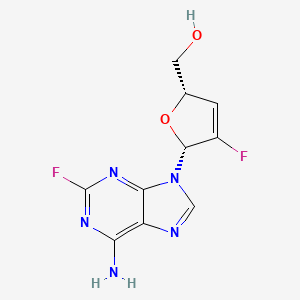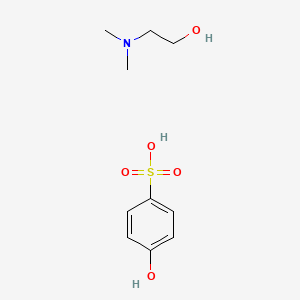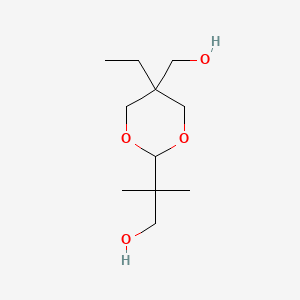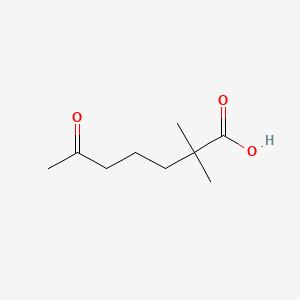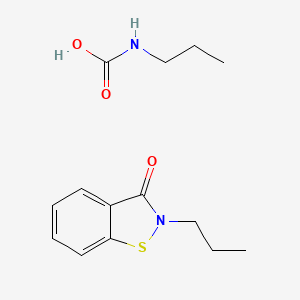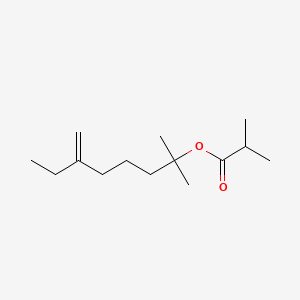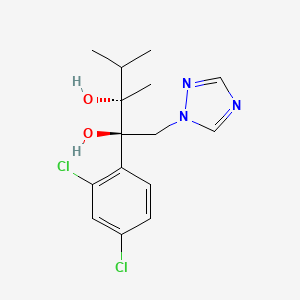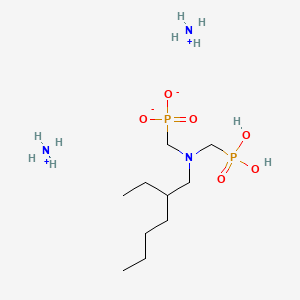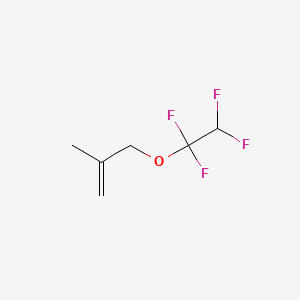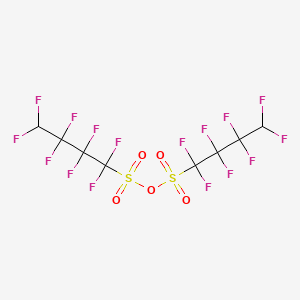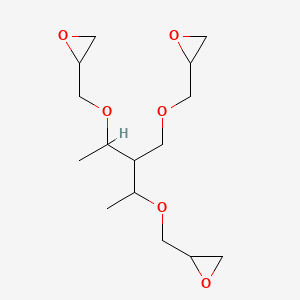
2,4-(Oxiranylmethoxy)-3-((oxiranylmethoxy)methyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is widely recognized for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications across different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
β-cyclodextrin is synthesized through the enzymatic conversion of starch. The enzyme cycloglycosyltransferase (CGTase), obtained from microorganisms such as Bacillus circulans, Paenibacillus macerans, or recombinant Bacillus licheniformis strain SJ1608, acts on partially hydrolyzed starch to produce β-cyclodextrin . The reaction typically occurs under controlled conditions of temperature and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of β-cyclodextrin involves large-scale fermentation processes using the aforementioned microorganisms. The process includes steps such as fermentation, enzyme treatment, purification, and crystallization to obtain high-purity β-cyclodextrin suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
β-cyclodextrin undergoes several types of chemical reactions, including:
Oxidation: β-cyclodextrin can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the functional groups on β-cyclodextrin.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, enhancing its inclusion complex formation capabilities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions include various β-cyclodextrin derivatives with enhanced solubility, stability, and complexation abilities. These derivatives are tailored for specific applications in pharmaceuticals, food, and cosmetics.
Wissenschaftliche Forschungsanwendungen
β-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, facilitating studies on molecular recognition and self-assembly.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug stability and control release rates.
Industry: Applied in the food industry as a stabilizer and flavor enhancer, and in cosmetics for its ability to encapsulate active ingredients and improve product stability
Wirkmechanismus
The mechanism by which β-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of β-cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments. This unique structure allows β-cyclodextrin to enhance the solubility, stability, and bioavailability of guest molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to β-cyclodextrin include α-cyclodextrin and γ-cyclodextrin, which consist of six and eight D-glucopyranosyl units, respectively .
Comparison
α-Cyclodextrin: Has a smaller cavity size compared to β-cyclodextrin, making it suitable for smaller guest molecules.
γ-Cyclodextrin: Has a larger cavity size, accommodating larger guest molecules but with lower complexation efficiency compared to β-cyclodextrin.
β-cyclodextrin is unique in its balance of cavity size and complexation efficiency, making it the most versatile among the cyclodextrins for a wide range of applications .
Eigenschaften
CAS-Nummer |
83487-97-2 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
2-[[3-(oxiran-2-ylmethoxy)-2-[1-(oxiran-2-ylmethoxy)ethyl]butoxy]methyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1-10(17-4-13-7-20-13)15(9-16-3-12-6-19-12)11(2)18-5-14-8-21-14/h10-15H,3-9H2,1-2H3 |
InChI-Schlüssel |
LUBVNKVHXJEUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(COCC1CO1)C(C)OCC2CO2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
